molecular formula C24H23N3O2 B12923429 N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide CAS No. 89459-24-5

N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide

Cat. No.: B12923429
CAS No.: 89459-24-5
M. Wt: 385.5 g/mol
InChI Key: UWLHMKUOBHGZQD-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide is a synthetic acridine derivative intended for research use in oncology and pharmacology. This compound is structurally related to the investigational cytotoxin N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), which has been evaluated in clinical trials for its antitumor properties . As a potential DNA-intercalating agent, its primary research value lies in its dual mechanism of action, which is thought to involve the inhibition of both topoisomerase I and topoisomerase II, leading to DNA damage and apoptosis in malignant cells . A key area of investigation for acridine-4-carboxamides is their ability to circumvent multidrug resistance (MDR) in cancer cells. Preclinical studies on the parent compound DACA have shown it to be effective against in vitro models of P-glycoprotein-mediated and MRP-mediated MDR, suggesting that the 9-phenoxy derivative may also hold promise for researching treatments for refractory cancers . Researchers can utilize this compound to explore its specific cytotoxic activity, pharmacokinetics, and metabolism. Metabolism of related compounds in humans primarily involves N-oxidation of the side chain and conversion to an acridone derivative, which are considered detoxification pathways . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is not for human consumption.

Properties

CAS No.

89459-24-5

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-9-phenoxyacridine-4-carboxamide

InChI

InChI=1S/C24H23N3O2/c1-27(2)16-15-25-24(28)20-13-8-12-19-22(20)26-21-14-7-6-11-18(21)23(19)29-17-9-4-3-5-10-17/h3-14H,15-16H2,1-2H3,(H,25,28)

InChI Key

UWLHMKUOBHGZQD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Key Steps:

  • Formation of Acridine Core :

    • Acridine derivatives are synthesized using o-chlorobenzoic acid and aniline in dimethylformamide (DMF) with potassium carbonate and copper metal as catalysts. The reaction is conducted at 130°C for 4–8 hours, followed by cyclization using phosphorus oxychloride under reflux conditions (90–110°C) to yield 9-chloroacridine.
  • Nucleophilic Substitution :

    • The 9-chloroacridine intermediate undergoes nucleophilic aromatic substitution with diamines like p-phenylenediamine or bis(4-aminophenyl)methane in ethanol, using triethylamine as a base catalyst.

Specific Synthesis of N-(2-(Dimethylamino)ethyl)-Acridine-4-Carboxamide

The preparation of N-(2-(Dimethylamino)ethyl)-acridine-4-carboxamide (DACA), a related compound, provides insights into the synthesis of the target molecule.

Steps :

  • Preparation of Intermediate Compound :

    • A compound of formula (VI), containing an acridine core with substituents at specific positions, is treated with carbonyldiimidazole in an organic solvent to form an activated intermediate (formula VII).
  • Reduction :

    • The activated intermediate is reduced using sodium borohydride in the presence of water to yield another intermediate (formula V).
  • Oxidation :

    • The reduced intermediate is oxidized to form a compound with the desired carboxamide group (formula II).
  • Coupling Reaction :

    • The carboxylic acid derivative is coupled with a primary alkylamine, specifically N,N-dimethylethylenediamine, in the presence of a coupling agent such as boron trifluoride etherate or carbonyldiimidazole.

Functionalization with Phenoxy Group

To introduce the phenoxy group at the 9-position:

  • Reaction Conditions :
    • Bromoterephthalic acid reacts with phenol in DMF under reflux conditions, catalyzed by copper(I) iodide and DBU (diazabicycloundecene).
  • Intermediate Formation :
    • The resulting intermediate undergoes further reactions to incorporate the phenoxy group into the acridine structure.

Optimization and Purification

After synthesis, the product is purified using techniques such as:

  • Acid-base extraction.
  • Column chromatography.
  • Recrystallization from ethanol-water mixtures.

Data Table: Reaction Conditions for Key Steps

Step Reactants/Conditions Outcome
Formation of Acridine Core o-Chlorobenzoic acid + aniline; DMF; K₂CO₃; Cu; 130°C Intermediate acridine
Cyclization Phosphorus oxychloride; reflux at 90–110°C 9-Chloroacridine
Nucleophilic Substitution Diamines + triethylamine; ethanol Functionalized acridine
Activation Carbonyldiimidazole; organic solvent Activated intermediate
Reduction Sodium borohydride + water Reduced intermediate
Oxidation Oxidizing agent Carboxamide intermediate
Coupling N,N-Dimethylethylenediamine + coupling agent Final product

Notes

  • Reaction monitoring is typically performed using Thin Layer Chromatography (TLC).
  • Solvents like dichloromethane (CH₂Cl₂) and ethanol are commonly used for extraction and purification steps.
  • Yield optimization may involve adjustments in temperature, catalyst concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced analogs with altered electronic properties.

    Substitution: Substituted products with different functional groups replacing the dimethylamino group.

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and ability to intercalate with DNA.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of enzymes like topoisomerases. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species contributes to its cytotoxic effects.

Comparison with Similar Compounds

9-Amino-N-[4-(dimethylamino)butyl]acridine-4-carboxamide (8AD)

  • Structure: Shares the acridine-4-carboxamide core but has a 9-amino group and a longer 4-(dimethylamino)butyl side chain.
  • Molecular Formula : C₂₀H₂₄N₄O
  • Molecular Weight : 336.44 g/mol
  • The absence of a phenoxy group may weaken DNA intercalation due to reduced π-π stacking interactions .

9-Amino-N-(2-(dimethylamino)ethyl)-5-methoxy-4-acridinecarboxamide dihydrochloride

  • Structure: Features a 5-methoxy group on the acridine ring and a dimethylaminoethyl side chain.
  • Molecular Formula : C₁₉H₂₂N₄O₂·2HCl
  • Molecular Weight : 437.78 g/mol (salt form)
  • The dihydrochloride salt form enhances solubility but may limit membrane permeability compared to free-base forms .

Quinoline-Based Analogues

N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (SzR-105)

  • Structure: Quinoline-2-carboxamide with a 4-hydroxy group and a 3-(dimethylamino)propyl side chain.
  • Molecular Formula : C₁₅H₂₀ClN₃O₂
  • Molecular Weight : 309.79 g/mol
  • Key Differences: The quinoline core is less planar than acridine, reducing DNA intercalation efficiency. The hydroxy group at position 4 may participate in hydrogen bonding, influencing target selectivity .

N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride

  • Structure: Substitutes the dimethylamino group with a pyrrolidinyl moiety.
  • Molecular Formula : C₁₆H₂₀ClN₃O₂
  • Molecular Weight : 321.80 g/mol

Comparative Data Table

Compound Name Core Structure Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Acridine 9-Phenoxy, 4-carboxamide (ethyl) C₂₂H₂₄N₄O₂ 392.46 High DNA affinity, moderate solubility
9-Amino-N-[4-(dimethylamino)butyl]acridine-4-carboxamide (8AD) Acridine 9-Amino, 4-carboxamide (butyl) C₂₀H₂₄N₄O 336.44 Increased hydrophobicity, lower solubility
SzR-105 Quinoline 4-Hydroxy, 2-carboxamide (propyl) C₁₅H₂₀ClN₃O₂ 309.79 Reduced DNA intercalation, H-bond donor
N-(2-(Pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide Quinoline 4-Hydroxy, 2-carboxamide (pyrrolidinyl) C₁₆H₂₀ClN₃O₂ 321.80 Higher logP, altered tissue distribution

Research Findings and Implications

  • DNA Binding: The phenoxy group in the target compound enhances π-π interactions with DNA bases, leading to stronger intercalation compared to methoxy or amino substituents .
  • Side-Chain Effects: Shorter dimethylaminoethyl chains improve solubility and reduce cytotoxicity relative to longer alkyl chains (e.g., butyl in 8AD) .
  • Salt Forms : Dihydrochloride salts (e.g., ) increase aqueous solubility but may require formulation adjustments to optimize bioavailability .
  • Quinoline vs. Acridine: Quinoline derivatives exhibit weaker DNA binding due to reduced planarity but may offer advantages in targeting specific enzymes or receptors .

Biological Activity

N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide, commonly referred to as DACA, is a novel compound in the acridine family that has gained attention for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, including pharmacokinetics, mechanisms of action, and clinical findings.

Overview of DACA

DACA is characterized by its unique structure, which includes a dimethylaminoethyl side chain and a phenoxy group attached to an acridine backbone. This design is believed to enhance its interaction with biological targets, particularly DNA.

DACA exhibits a dual mode of action primarily through:

  • DNA Intercalation : DACA intercalates into DNA strands, disrupting normal cellular processes and leading to cytotoxic effects.
  • Topoisomerase Inhibition : It inhibits topoisomerases I and II, enzymes critical for DNA replication and transcription, thereby inducing apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of DACA has been evaluated through various studies. Key findings include:

  • Metabolism : DACA is metabolized by aldehyde oxidase (AO), producing acridone metabolites. Studies indicate significant differences in metabolism rates between humans and rodent models, suggesting that human pharmacokinetics may not be accurately predicted by animal studies .
  • Tissue Distribution : In clinical trials, DACA demonstrated higher accumulation in tumor tissues compared to normal tissues, indicating its potential for targeted anticancer therapy .

Clinical Trials and Efficacy

DACA has undergone several clinical trials to assess its safety and efficacy:

  • Phase I Trials : A study involving 31 patients with solid tumors found a maximum tolerated dose (MTD) of 750 mg/m². Notable side effects included infusional arm pain and facial discomfort .
  • Antitumor Activity : In vitro studies have shown that DACA exhibits potent cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like amsacrine .

Case Studies

  • Patient Response : In a cohort of patients treated with DACA, several exhibited partial responses with significant tumor reduction. The pharmacokinetic data suggested that higher plasma concentrations correlated with better clinical outcomes .
  • Comparative Analysis : DACA was compared with other acridine derivatives in terms of cytotoxicity. It showed superior activity against lung cancer cell lines (A549), highlighting its potential as an effective treatment option in this context .

Summary of Research Findings

The following table summarizes key findings from various studies on DACA:

Study ReferenceStudy TypeKey Findings
Metabolism StudyIdentified metabolism pathways; human vs. rodent differences in clearance rates.
Phase I TrialMTD established; notable side effects; partial responses observed.
PharmacokineticsHigher accumulation in tumors; implications for targeted therapy.
In Vitro StudyPotent cytotoxicity against various cancer cell lines; IC50 comparable to amsacrine.
Comparative StudySuperior activity against A549 lung cancer cells; potential for further development.

Q & A

Q. What are the key physicochemical properties of N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide that influence its antitumor activity?

The compound's activity is modulated by its pKa (3.5–4.5), which determines its ionization state under physiological conditions, and its logP, affecting cellular uptake and solubility. DNA binding affinity, influenced by electrostatic interactions (charge +1 at neutral pH), is critical for intercalation-based mechanisms. Substituent position (e.g., 5- vs. 7/8-substituted derivatives) also impacts selectivity and potency .

Q. How is the DNA binding mechanism of this acridine derivative characterized experimentally?

Absorbance spectroscopy is used to measure thermodynamic parameters (ΔG, ΔH, ΔS) of DNA interactions. Comparative studies with groove-modified DNAs (e.g., glycosylated T4 DNA) and minor groove-binding agents like distamycin reveal minor groove selectivity. Ionic strength dependence experiments further dissect electrostatic contributions to binding energy .

Q. What are the standard synthetic routes and characterization methods for this compound?

Synthesis involves coupling 9-phenoxyacridine-4-carboxylic acid with N,N-dimethylethylenediamine under carbodiimide-mediated conditions. Characterization includes NMR (1H/13C), IR (amide bond confirmation), mass spectrometry (molecular ion verification), and elemental analysis. Purity is assessed via HPLC and melting point determination .

Advanced Research Questions

Q. How do structural modifications at the acridine C9 position alter DNA binding kinetics and antitumor selectivity?

Introducing a phenoxy group at C9 increases DNA binding affinity by enhancing electrostatic interactions (charge +1 vs. +2 in amino-substituted analogs). Positional effects are critical: 5-substituted derivatives show higher antileukemic activity, while 7/8-substituted analogs exhibit selectivity for HCT-8 colon carcinoma due to differential groove accessibility .

Q. What experimental strategies resolve contradictions in structure-activity relationships (SAR) between in vitro and in vivo models?

Discrepancies arise from metabolic stability, pharmacokinetics, and tumor microenvironment factors. Advanced SAR analysis should integrate:

  • In vitro : DNA binding assays (e.g., ethidium displacement), cytotoxicity screens across cell lines (e.g., L1210 leukemia vs. HCT-8 carcinoma).
  • In vivo : Pharmacokinetic profiling (plasma half-life, tissue distribution) and efficacy in solid tumor models (e.g., Lewis lung carcinoma). Computational modeling (docking, QSAR) can predict substituent effects on DNA intercalation .

Q. Why do thermodynamic studies reveal entropy-driven DNA binding for amino-substituted analogs?

The +2 charge of amino-substituted derivatives (e.g., 9-aminoacridine-4-carboxamide) enhances counterion release upon DNA binding, increasing entropy. In contrast, the +1 charge of phenoxy derivatives favors enthalpy-driven binding due to stronger van der Waals interactions. Ionic strength experiments (e.g., varying NaCl concentrations) validate these mechanisms .

Q. How can in vivo efficacy against solid tumors be optimized despite broad SAR?

Broad SAR permits diverse substitutions (e.g., methyl, methoxy, chloro) while retaining activity. Optimization strategies include:

  • Pharmacokinetic tuning : Adjusting lipophilicity (logP) to enhance tumor penetration.
  • Combination therapy : Pairing with DNA repair inhibitors (e.g., PARP inhibitors) to synergize with intercalation-induced DNA damage.
  • Prodrug design : Incorporating enzymatically cleavable groups (e.g., esters) for targeted activation .

Q. What methodologies address discrepancies between DNA binding affinity and cytotoxic potency?

While high DNA binding (e.g., 6× greater affinity for amino-substituted analogs) correlates with cytotoxicity in leukemia models, solid tumors may require additional factors (e.g., hypoxia sensitivity). Mechanistic studies should combine:

  • Flow cytometry : To assess cell cycle arrest (G2/M phase indicative of DNA damage).
  • Transcriptomic profiling : To identify resistance pathways (e.g., upregulation of efflux pumps).
  • 3D tumor spheroids : To mimic in vivo hypoxia and stromal interactions .

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